Dichloro(diisopropoxy)titanium

Overview

Description

It appears as a white to light yellow powder or crystal and is known for its moisture and heat sensitivity . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(diisopropoxy)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under controlled conditions to prevent moisture and heat sensitivity issues. The general reaction is as follows:

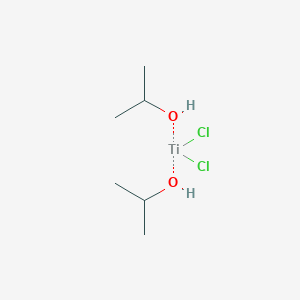

TiCl4+2C3H7OH→Ti(OCH(CH3)2)2Cl2+2HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is often stored under inert gas and at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dichloro(diisopropoxy)titanium undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the chlorine atoms are replaced by other ligands.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of titanium.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, amines, and other nucleophiles. The reactions typically occur under anhydrous conditions to prevent hydrolysis and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with alcohols can produce titanium alkoxides, while reactions with amines can yield titanium amides .

Scientific Research Applications

Dichloro(diisopropoxy)titanium has a wide range of applications in scientific research, including:

Catalysis: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

Material Science: The compound is used in the preparation of titanium-based materials, such as coatings and thin films.

Biological Research:

Mechanism of Action

The mechanism of action of dichloro(diisopropoxy)titanium involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s reactivity is primarily due to the titanium center, which can undergo changes in oxidation state and coordination environment. This allows it to act as a catalyst and participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Titanium Tetrachloride (TiCl₄): A precursor to dichloro(diisopropoxy)titanium, used in similar applications but with different reactivity.

Titanium Isopropoxide (Ti(OiPr)₄): Another titanium-based compound used in catalysis and material science, with different ligand environments.

Uniqueness

This compound is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. Its ability to participate in both substitution and redox reactions makes it versatile for various applications .

Biological Activity

Dichloro(diisopropoxy)titanium (CAS Number: 762-99-2) is a titanium compound that exhibits notable biological activity, primarily through its strong oxidizing properties and ability to interact with various biological molecules. This article explores its biological mechanisms, potential applications, and relevant research findings.

Oxidative Properties

this compound is known for its high reactivity , which allows it to participate in oxidation-reduction reactions. These properties enable the compound to interact with cellular components, potentially leading to oxidative stress and damage to biomolecules such as DNA, proteins, and lipids.

Biochemical Pathways

The compound's reactivity suggests that it can influence various biochemical pathways, including those involved in cell signaling and metabolism. Its interaction with biological systems is often mediated through the formation of reactive oxygen species (ROS), which can disrupt normal cellular functions.

Pharmacokinetics

Absorption and Distribution

Titanium compounds, including this compound, typically exhibit low bioavailability due to poor absorption in biological systems. Rapid excretion further limits their systemic effects. The compound's stability is influenced by environmental factors such as moisture and temperature, necessitating careful handling and storage under inert conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study evaluated its impact on HeLa (cervical cancer), C6 (glioma), and CHO (Chinese hamster ovary) cells using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at certain concentrations .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| C6 | 20 |

| CHO | 25 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of titanium tetrachloride with isopropanol under controlled conditions. This process yields a product that can be characterized using various spectroscopic techniques such as FTIR and NMR .

Comparative Analysis

This compound can be compared with other titanium compounds based on their reactivity and applications:

| Compound | Oxidizing Properties | Applications |

|---|---|---|

| This compound | High | Catalysis, Material Science |

| Titanium Tetrachloride (TiCl₄) | Very High | Precursor for various titanium complexes |

| Titanium Isopropoxide | Moderate | Sol-gel processes, Coatings |

Case Studies

-

Catalytic Applications

This compound has been utilized as a catalyst in organic synthesis reactions, including Michael additions. Its unique ligand environment allows it to promote specific stereochemical outcomes in these reactions, which are crucial for synthesizing complex organic molecules . -

Antiproliferative Studies

A study demonstrated that titanium complexes similar to this compound showed promising antiproliferative activity against several cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dichloro(diisopropoxy)titanium, and how can reaction conditions be optimized for purity?

this compound is synthesized via the reaction of titanium tetrachloride (TiCl₄) with titanium tetraisopropoxide (Ti(OiPr)₄) in anhydrous n-hexane under inert conditions. Key parameters include stoichiometric control (molar ratio ~1:1), temperature (0–25°C), and rigorous exclusion of moisture to prevent hydrolysis. Post-synthesis purification involves vacuum distillation or recrystallization from dry chlorinated solvents (e.g., chloroform) . Optimization studies should monitor reaction progress via FT-IR (disappearance of Ti-Cl stretches at ~500 cm⁻¹) and quantify residual TiCl₄ using ICP-MS.

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is moisture-sensitive and corrosive. Handling requires:

- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Maintain in sealed containers under argon or nitrogen at –20°C. Avoid contact with water, as hydrolysis releases HCl gas .

- Emergency Measures : For skin contact, rinse immediately with copious water; for inhalation, move to fresh air and seek medical attention .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

- Purity Analysis : Use elemental analysis (C/H/O/Ti/Cl), NMR (¹³C for isopropoxy groups), and X-ray diffraction for crystalline validation.

- Stability Testing : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C in inert atmospheres) and monitor hydrolytic stability via FT-IR (emergence of Ti–OH bands at ~3400 cm⁻¹) under controlled humidity .

Advanced Research Questions

Q. How does this compound influence stereochemical outcomes in asymmetric catalysis?

The compound acts as a Lewis acid catalyst in stereoselective reactions, such as the Michael addition. For example, it reverses the stereochemical course of cyclohexanone additions to β-nitrostyrenes by coordinating to carbonyl oxygen, stabilizing specific transition states. Researchers should design experiments using chiral auxiliaries (e.g., 1-(trimethylsiloxy)cyclohexene) and monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What spectroscopic and computational methods are suitable for characterizing the coordination geometry of this compound?

- EXAFS/XANES : Probe Ti–Cl and Ti–O bond lengths and coordination numbers.

- DFT Calculations : Optimize molecular geometry (e.g., distorted tetrahedral vs. octahedral) and compare with experimental UV-Vis absorption spectra (d-d transitions ~400–600 nm).

- Single-Crystal XRD : Resolve bond angles and confirm dimeric vs. monomeric structures in solid state .

Q. How does this compound compare to other titanium-based catalysts in cross-coupling reactions?

Comparative studies should focus on:

- Catalytic Activity : Measure turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling).

- Substrate Scope : Test aryl chlorides vs. bromides, noting limitations in sterically hindered substrates.

- Mechanistic Probes : Use kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps. Contrast with Cp₂TiCl₂, which exhibits stronger reducing properties but lower thermal stability .

Q. What strategies mitigate ligand decomposition during catalytic cycles involving this compound?

- Ligand Design : Introduce electron-withdrawing groups (e.g., CF₃) to enhance Lewis acidity and reduce ligand lability.

- Additives : Use stoichiometric amounts of Lewis bases (e.g., pyridine) to stabilize intermediates.

- In Situ Monitoring : Employ operando NMR or Raman spectroscopy to detect ligand degradation products .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous vs. technical-grade THF) and catalyst pre-treatment (e.g., drying under vacuum).

- Data Normalization : Report yields relative to substrate/catalyst ratios and reaction scales.

- Error Analysis : Quantify batch-to-batch variability in Ti content via ICP-OES .

Q. What experimental designs are optimal for studying hydrolysis pathways of this compound?

- Controlled Humidity Chambers : Vary H₂O concentrations (0–100% RH) and track hydrolysis intermediates via GC-MS (detecting isopropanol) and pH monitoring.

- Isotopic Labeling : Use D₂O to distinguish protonation sites in hydrolyzed products via ¹H/²H NMR .

Q. How can computational modeling enhance the design of this compound-based catalysts?

Properties

IUPAC Name |

dichlorotitanium;propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWFOWZGURYLHA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.Cl[Ti]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2O2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-99-2 | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis(propan-2-olato)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.